4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound that belongs to the class of sulfonamides, characterized by the presence of a benzoic acid moiety linked to a sulfonyl group. This compound has garnered attention in pharmaceutical chemistry due to its potential applications in drug development, particularly as a pharmacological agent targeting specific biological pathways.
This compound can be synthesized through various chemical reactions involving piperidine derivatives and benzoic acid. The synthesis often utilizes sulfonylation techniques to introduce the sulfonyl group into the benzoic acid structure.
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid is classified under several categories:
The synthesis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves the following steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents include dichloromethane or tetrahydrofuran, and catalysts may be employed to facilitate the reaction.
The molecular formula for 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid is . The structure features:
Key structural data include:
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2
The compound can undergo various chemical reactions such as:
Reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques like High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and product formation.
The mechanism of action for 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid is primarily associated with its interactions with biological targets such as enzymes or receptors. While specific pathways may vary depending on its application, it is hypothesized that the sulfonamide group may facilitate binding to active sites on target proteins.
Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases, suggesting potential therapeutic roles in treating diseases like cancer or inflammatory disorders.
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid has potential applications in:
This compound's unique structural features make it a valuable candidate for further research in medicinal chemistry and drug design.
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid (CAS: 385381-42-0) is a synthetically accessible small molecule with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol. Its architecture features a benzoic acid moiety linked via a sulfonyl (–SO2–) bridge to a 4-methylpiperidine ring. The para-substitution on the benzene ring positions the carboxyl group diametrically opposite the sulfonamide functionality, creating a largely linear molecular topology [1] [2].
Key bonding features include:
Table 1: Key Structural Descriptors
Parameter | Value |
---|---|
Molecular Formula | C13H17NO4S |
Molecular Weight | 283.34 g/mol |
SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
InChIKey | GMHMXSDZBUXIBZ-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 5 (2xO=S=O, C=O, O–COOH) |
Nuclear Magnetic Resonance (NMR):Computational predictions and analogous sulfonylbenzoates suggest characteristic NMR signals:
Infrared (IR) Spectroscopy:Key vibrational modes predicted by DFT:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows:
While single-crystal X-ray diffraction data for this specific compound is absent in the literature, Hirshfeld surface analysis of analogous sulfonylbenzoic acids reveals dominant intermolecular interactions:
The density is experimentally measured at 1.3±0.1 g/cm3, typical for densely packed hydrogen-bonded organic solids. The absence of a reported melting point suggests possible decomposition upon heating [2] [9].
Ion mobility-mass spectrometry (IM-MS) predicts collision cross-sections (CCS) for various adducts:
Table 2: Predicted Collision Cross-Sections (Ų) [1]
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 284.09511 | 161.7 |
[M+Na]+ | 306.07705 | 167.5 |
[M-H]- | 282.08055 | 165.2 |
[M+NH4]+ | 301.12165 | 175.5 |
The ~7 Ų difference between [M+H]+ and [M+NH4]+ reflects greater gas-phase folding or charge solvation in the protonated form. Fragmentation pathways involve:
Experimental and computed physicochemical parameters:
Table 3: Experimental Physicochemical Properties
Property | Value |
---|---|
Density | 1.3±0.1 g/cm3 |
Boiling Point | 459.4±47.0 °C (760 mmHg) |
Flash Point | 231.6±29.3 °C |
Vapor Pressure | 0.0±1.2 mmHg at 25°C |
LogP (Calculated) | 1.9–2.67 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: